molecular formula C7H9NO2 B046203 3-Methoxy-2-methyl-1H-pyridin-4-one CAS No. 76015-11-7

3-Methoxy-2-methyl-1H-pyridin-4-one

Cat. No. B046203
M. Wt: 139.15 g/mol
InChI Key: GNWSQENQZGWCSW-UHFFFAOYSA-N
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Patent
US04738975

Procedure details

3-Methoxy-2-methyl-4(1H)-pyridone(1.39 g) and propyl iodide (2.0 ml) were dissolved in dimethylformamide (20 ml), to which silver oxide (2.31 g) was added in small portions and stirred vigorously at room temperature for 5 hours. The reaction mixture was diluted with chloroform (100 ml), washed with water, dried and evaporated. The residue was purified by flash chromatography (chloroform) on silica gel, to give 3-methoxy-2-methyl-4-propoxypyridine (1.7 g) as a light brown oil.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8](=[O:9])[CH:7]=[CH:6][NH:5][C:4]=1[CH3:10].[CH2:11](I)[CH2:12][CH3:13]>CN(C)C=O.C(Cl)(Cl)Cl.[Ag]=O>[CH3:1][O:2][C:3]1[C:4]([CH3:10])=[N:5][CH:6]=[CH:7][C:8]=1[O:9][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
COC1=C(NC=CC1=O)C
Name
Quantity
2 mL
Type
reactant
Smiles
C(CC)I
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
2.31 g
Type
catalyst
Smiles
[Ag]=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in small portions
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (chloroform) on silica gel

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C(=NC=CC1OCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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